Geranylgeranyl Pyrophosphate Triammonium Salt
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Overview
Description
Mechanism of Action
Target of Action
Geranylgeranyl Pyrophosphate Triammonium Salt, also known as Geranylgeranyl pyrophosphate ammonium salt, primarily targets a variety of critical intracellular proteins, including small GTPases . These proteins play a crucial role in regulating processes such as cell growth, differentiation, and intracellular signaling .
Mode of Action
The compound acts by attaching geranylgeranyl groups to specific proteins . This process, known as protein prenylation, contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Biochemical Pathways
This compound is an intermediate in the HMG-CoA reductase pathway . It is derived directly from farnesyl pyrophosphate and is used in the biosynthesis of terpenes and terpenoids . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein prenylation. By attaching geranylgeranyl groups to specific proteins, the compound plays a role in regulating processes such as cell growth, differentiation, and intracellular signaling . Its function in protein prenylation contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Biochemical Analysis
Biochemical Properties
Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Cellular Effects
This compound influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids
Metabolic Pathways
This compound is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranylphosphate is synthesized through the head-to-tail condensation of three isopentenyl diphosphate units and one dimethylallyl diphosphate unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase . The synthesis can occur via the mevalonic acid pathway in the cytosol or the methylerythritol 4-phosphate pathway in plastids .
Industrial Production Methods
In industrial settings, geranylgeranylphosphate is produced using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of geranylgeranylphosphate .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranylphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different diterpenoids.
Reduction: It can be reduced to form geranylgeraniol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Diterpenoids such as gibberellins and carotenoids.
Reduction: Geranylgeraniol.
Substitution: Various geranylgeranyl derivatives.
Scientific Research Applications
Geranylgeranylphosphate has numerous scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Farnesylphosphate: Another important intermediate in the isoprenoid biosynthesis pathway.
Geranylphosphate: A precursor to monoterpenes and other isoprenoids.
Geranylgeraniol: The alcohol form of geranylgeranylphosphate.
Uniqueness
Geranylgeranylphosphate is unique due to its role as a precursor to a wide variety of essential biomolecules, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its ability to undergo geranylgeranylation makes it indispensable for the proper functioning of small GTPases and other proteins involved in critical cellular processes .
Properties
IUPAC Name |
triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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